Mollicellin E

Description

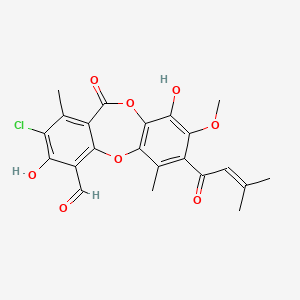

Structure

2D Structure

3D Structure

Properties

CAS No. |

68455-10-7 |

|---|---|

Molecular Formula |

C22H19ClO8 |

Molecular Weight |

446.8 g/mol |

IUPAC Name |

8-chloro-4,9-dihydroxy-3-methoxy-1,7-dimethyl-2-(3-methylbut-2-enoyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |

InChI |

InChI=1S/C22H19ClO8/c1-8(2)6-12(25)13-10(4)18-21(17(27)20(13)29-5)31-22(28)14-9(3)15(23)16(26)11(7-24)19(14)30-18/h6-7,26-27H,1-5H3 |

InChI Key |

JTGLZOMMRQOKBM-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C(=C1Cl)O)C=O)OC3=C(C(=C(C(=C3C)C(=O)C=C(C)C)OC)O)OC2=O |

Canonical SMILES |

CC1=C2C(=C(C(=C1Cl)O)C=O)OC3=C(C(=C(C(=C3C)C(=O)C=C(C)C)OC)O)OC2=O |

Other CAS No. |

68455-10-7 |

Origin of Product |

United States |

Biosynthetic Pathways and Biotechnological Approaches for Mollicellin Production

Elucidation of Polyketide Biosynthesis for Depsidone (B1213741) Scaffolds

Depsidones, the structural class to which Mollicellin E belongs, are aromatic polyketides synthesized primarily by fungi and lichens. nih.govpeerj.com Their biosynthesis originates from the oxidative coupling of two aromatic rings, which themselves are products of the polyketide pathway. peerj.comvulcanchem.com The core structure is a tricyclic framework featuring a central seven-membered lactone ring, formed through ester and ether linkages connecting two phenolic units derived from precursors like orsellinic acid. nih.govpeerj.com The initial step in forming this scaffold is the creation of a depside, an intermediate where two phenolic rings are joined by an ester bond. nih.govmdpi.combiorxiv.org This depside is then converted into the final depsidone structure through the formation of an intramolecular ether bond. mdpi.combiorxiv.orgresearchgate.net

The carbon skeleton of mollicellins is assembled by large, multifunctional enzymes known as non-reducing polyketide synthases (NR-PKSs). mdpi.comnih.govresearchgate.net These enzymes catalyze the iterative condensation of simple acyl-CoA units, typically acetyl-CoA and malonyl-CoA, to construct the polyketide chain that folds and aromatizes to form the initial phenolic rings. vulcanchem.comvulcanchem.com

In the biosynthesis of mollicellins, a specific PKS, designated MollE, has been identified. researchgate.netrsc.org This enzyme is responsible for synthesizing the depside precursor to the mollicellin core. researchgate.net The PKS contains a characteristic set of domains, including a β-ketoacyl synthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which work in concert to build the polyketide backbone. peerj.comresearchgate.net Notably, some PKS enzymes, including MollE, possess the remarkable ability to catalyze not only the formation of the individual phenolic rings but also the esterification reaction that links them together to form the depside. biorxiv.orgresearchgate.netresearchgate.net MollE can produce heterodimers by linking orsellinic acid with 3-methylorsellinic acid to form norobtusatic acid, a key intermediate in the pathway. researchgate.net

Following the construction of the depside backbone by the PKS, a series of "tailoring" enzymes modify the structure to create the final, complex depsidone. These enzymes introduce the functional groups and structural features characteristic of specific mollicellins.

Cytochrome P450 Monooxygenases: These enzymes are pivotal in depsidone biosynthesis, primarily catalyzing the crucial oxidative cyclization step that forms the diaryl ether bond, converting the bicyclic depside into the tricyclic depsidone. mdpi.comresearchgate.netresearchgate.net In the mollicellin pathway, a bifunctional P450 enzyme named MollD has been characterized. researchgate.netacs.orgscilit.comfigshare.com MollD not only forges the ether linkage but also catalyzes a subsequent hydroxylation reaction at a methyl group on the aromatic ring. researchgate.netacs.org This dual functionality highlights the efficiency of enzymatic catalysis in natural product biosynthesis.

Decarboxylases: After the formation of the depsidone core, decarboxylases can remove carboxyl groups. The mollicellin biosynthetic gene cluster contains a gene encoding a decarboxylase, MollC. researchgate.net This enzyme acts on the depsidone intermediate, catalyzing a decarboxylation step to further modify the scaffold. researchgate.net

Other Tailoring Enzymes: The mollicellin pathway also involves other classes of tailoring enzymes, such as prenyltransferases. The enzyme MollF, for instance, is an aromatic prenyltransferase responsible for attaching a prenyl group to the depsidone core, a modification seen in many mollicellin derivatives. researchgate.netacs.orgscilit.comnih.gov

The table below summarizes the key enzymes identified in the biosynthesis of mollicellins and related depsidones.

| Enzyme Name | Enzyme Class | Function in Biosynthesis | Reference |

| MollE | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the depside precursor (norobtusatic acid). | researchgate.net, rsc.org |

| MollD | Cytochrome P450 Monooxygenase | Catalyzes ether bond formation to create the depsidone core and subsequent hydroxylation. | researchgate.net, acs.org, nih.gov |

| MollC | Decarboxylase | Removes a carboxyl group from the depsidone intermediate. | researchgate.net |

| MollF | Aromatic Prenyltransferase | Attaches a prenyl side chain to the depsidone scaffold. | researchgate.net, acs.org, scilit.com |

| DepG | Cytochrome P450 Monooxygenase | Catalyzes ether bond formation in the biosynthesis of other depsidones (e.g., nornidulin). | researchgate.net, researchgate.net |

| DepF | Decarboxylase | Catalyzes decarboxylation in the biosynthesis of other depsidones (e.g., unguinol). | researchgate.net |

Genetic Basis of Mollicellin Production and Biosynthetic Gene Clusters

The genes encoding the enzymes required for the biosynthesis of a specific natural product are typically organized together in the fungal genome in a contiguous block known as a Biosynthetic Gene Cluster (BGC). mdpi.combiorxiv.org This co-localization facilitates the coordinated regulation and inheritance of the entire metabolic pathway.

The advent of rapid genome sequencing has made it possible to systematically search, or "mine," fungal genomes for BGCs. researchgate.net Bioinformatic tools, such as antiSMASH, can analyze genomic data to predict the locations of BGCs and the putative functions of the genes within them based on sequence homology to known biosynthetic genes. researchgate.net This genome mining approach has been instrumental in identifying the BGC responsible for mollicellin production. researchgate.netscilit.comfrontiersin.org By analyzing the genome of the fungus Ovatospora sp. SCSIO SY280D, researchers successfully located the moll gene cluster and predicted that it encoded the pathway for mollicellin biosynthesis. researchgate.netacs.orgnih.gov

Once a putative BGC is identified through genome mining, its function must be experimentally verified. Heterologous expression is a powerful technique used for this purpose. It involves transferring the entire BGC from the native, often slow-growing or genetically intractable fungus, into a well-characterized, model host organism. scribd.com Aspergillus nidulans is a commonly used heterologous host for fungal BGCs. scribd.comacs.org

The entire moll gene cluster from Ovatospora sp. was successfully transferred and expressed in A. nidulans. researchgate.netresearchgate.netacs.orgfigshare.comnih.gov The engineered A. nidulans strain was then able to produce various mollicellins, confirming the identity and function of the BGC. acs.org This approach also allows for the functional characterization of individual genes within the cluster through systematic gene deletion or individual expression studies, which is how the specific roles of MollD, MollC, and MollF were definitively established. researchgate.netscilit.com

The table below details the moll biosynthetic gene cluster and the functions of its constituent genes as confirmed by heterologous expression.

| Gene | Predicted Protein Product | Confirmed Function | Reference |

| mollA | MFS transporter | Transport of metabolites | researchgate.net |

| mollB | Transcription factor | Regulation of gene expression | researchgate.net |

| mollC | Decarboxylase | Decarboxylation of depsidone intermediate | researchgate.net |

| mollD | P450 monooxygenase | Ether bond formation and hydroxylation | researchgate.net, acs.org, nih.gov |

| mollE | NR-PKS | Synthesis of depside precursor | researchgate.net, rsc.org |

| mollF | Prenyltransferase | Prenylation of depsidone scaffold | researchgate.net, acs.org |

| mollG | Methyltransferase | Methylation | researchgate.net |

| mollH | Oxidoreductase | Oxidation/Reduction reactions | researchgate.net |

Strategies for Enhanced Production and Structural Diversification via Biosynthesis

A deep understanding of the biosynthetic pathway opens up avenues for increasing the production of desired compounds and for generating novel, potentially improved analogues through biosynthetic engineering.

Strategies for enhancing the yield of mollicellins include the optimization of fermentation conditions and the genetic manipulation of the producing organism. mdpi.comnih.gov Overexpressing the entire BGC or key regulatory genes in a high-yielding heterologous host is a common and effective strategy. acs.orgsemanticscholar.org Additionally, techniques like promoter refactoring, where native gene promoters in the BGC are replaced with stronger, inducible promoters, can significantly boost the transcription of pathway genes and lead to higher product titers. rsc.orgfrontiersin.org

Furthermore, the inherent machinery of biosynthesis can be leveraged to create structural diversity. Precursor-directed biosynthesis involves feeding synthetic, non-native precursor molecules to a culture that is actively expressing the biosynthetic pathway. researchgate.net The promiscuity of some tailoring enzymes allows them to accept these artificial substrates, leading to the production of novel "unnatural" natural products. rsc.org For example, the promiscuous nature of some P450 enzymes can be exploited to generate new hydroxylated derivatives. rsc.org Combinatorial biosynthesis, where genes from different BGCs are mixed and matched, and the creation of hybrid enzymes through protein engineering, can further expand the repertoire of accessible chemical structures, providing a powerful platform for drug discovery. rsc.orgx-mol.com

Metabolic Engineering of Fungal Hosts

Metabolic engineering offers a powerful approach to activate and optimize the production of secondary metabolites. A significant breakthrough in understanding and producing mollicellins was achieved through the heterologous expression of a depsidone-encoding gene cluster.

In a notable study, a gene cluster responsible for mollicellin biosynthesis was identified from the fungus Ovatospora sp. SCSIO SY280D and heterologously reconstituted in the model fungal host Aspergillus nidulans A1145. This work successfully led to the production of various mollicellins. A key discovery from this research was the identification of a bifunctional cytochrome P450 monooxygenase. This single enzyme was found to catalyze two critical steps in the biosynthetic pathway: the ether bond formation that creates the characteristic depsidone ring structure, and a subsequent hydroxylation event.

Further investigation into the tailoring steps of the pathway characterized the functions of a specific decarboxylase and an aromatic prenyltransferase, providing deeper insights into the complete biosynthesis of the mollicellin family. This successful reconstitution not only confirmed the genetic basis for mollicellin production but also established A. nidulans as a viable heterologous host for producing these complex depsidones. biorxiv.orgnih.govrsc.org Such engineered fungal platforms are crucial for accessing novel compounds and improving yields for further study and potential application. frontiersin.orgnih.gov

Table 1: Summary of Metabolic Engineering for Mollicellin Production

| Parameter | Description | Reference |

|---|---|---|

| Source Organism | Ovatospora sp. SCSIO SY280D | researchgate.net |

| Heterologous Host | Aspergillus nidulans A1145 | nih.govresearchgate.net |

| Engineered Pathway | Mollicellin (Depsidone) Biosynthetic Gene Cluster | researchgate.net |

| Key Enzymes Characterized | Bifunctional P450 monooxygenase (catalyzes ether formation and hydroxylation), Decarboxylase, Aromatic prenyltransferase | researchgate.net |

| Outcome | Successful production of mollicellins in the heterologous host, elucidation of key biosynthetic steps. | researchgate.net |

Elicitation Studies in Mollicellin-Producing Fungi

Elicitation is a biotechnological strategy that involves using external triggers (elicitors) to induce or enhance the production of secondary metabolites in an organism. While direct studies on using elicitors to specifically boost this compound production in its native producer, Chaetomium brasiliense, are not extensively documented, related research provides valuable insights into the potential of this approach. auctoresonline.org

General elicitation strategies for fungi include co-culturing with other microorganisms or applying biotic and abiotic elicitors such as polysaccharides (chitosan), yeast extract, heavy metals, or UV radiation. mdpi.com These methods work by inducing a stress response in the fungus, which can activate "silent" or poorly expressed biosynthetic gene clusters, leading to an increased output of secondary metabolites. mdpi.com

One relevant study investigated the use of nanoparticles derived from Chaetomium brasiliense (nano-CBH) as an elicitor. cabidigitallibrary.orgagriculturejournals.cz In this research, the nano-CBH was applied to rice leaves, where it acted as an elicitor to induce the production of phytoalexins—antimicrobial compounds like Sakuranetin and Oryzalexin B—in the plant tissue. cabidigitallibrary.orgagriculturejournals.cz This demonstrated that components derived from a mollicellin-producing fungus can effectively trigger defense and secondary metabolism pathways in other organisms. cabidigitallibrary.orgresearchgate.net Although this study focused on eliciting a response in a plant rather than the fungus itself, it underscores the principle that molecules from C. brasiliense have potent biological signaling capabilities, suggesting that the fungus's own metabolic machinery could potentially be stimulated by external elicitors to enhance the production of its native compounds, including this compound. cabidigitallibrary.orgagriculturejournals.cz

Table 2: Elicitation Study Involving a Mollicellin-Producing Fungus

| Parameter | Description | Reference |

|---|---|---|

| Elicitor Source Organism | Chaetomium brasiliense (a known producer of this compound) | cabidigitallibrary.orgagriculturejournals.cz |

| Elicitor Type | Nanoparticles derived from hexane (B92381) crude extract (nano-CBH) | cabidigitallibrary.orgagriculturejournals.cz |

| Target Organism | Rice (Oryza sativa L. var. PSL2) | cabidigitallibrary.orgagriculturejournals.cz |

| Observed Effect | The nanoparticles acted as an elicitor, inducing the production of phytoalexins (Sakuranetin and Oryzalexin B) in rice leaves. | cabidigitallibrary.orgagriculturejournals.cz |

| Implication | Demonstrates that derivatives of C. brasiliense can trigger secondary metabolite pathways, suggesting the fungus itself may be responsive to elicitation for enhanced production of its own metabolites. | cabidigitallibrary.org |

Biological Activities and Potential Applications of Mollicellin E

Antibacterial and Antifungal Properties

Mollicellin E has demonstrated notable antibacterial activity. nih.gov Specifically, it has been shown to be bactericidal against Salmonella typhimurium. nih.gov Studies on various mollicellins have revealed significant inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.net While this compound itself was found to be bactericidal, its antibiotic activity was significantly reduced in the presence of rat liver microsomes. nih.gov Some mollicellins have also exhibited antifungal activity against Candida albicans. figshare.comebi.ac.uk

Cytotoxic and Anticancer Potential

Several members of the mollicellin family, including this compound, have exhibited cytotoxic activity against various human cancer cell lines. figshare.comebi.ac.uk this compound has been shown to be cytotoxic against KB, BC1, and NCI-H187 cell lines. figshare.comnih.gov Other related mollicellins have shown growth inhibitory effects on human breast cancer (Bre04), human lung cancer (Lu04), and human neuroma (N04) cell lines. medchemexpress.com The cytotoxic properties of these compounds suggest their potential as leads for the development of new anticancer agents. ebi.ac.uk

Other Reported Biological Activities

In addition to its antibacterial and cytotoxic effects, this compound has been reported to possess other biological activities. It has shown antimalarial activity against Plasmodium falciparum. figshare.comebi.ac.uknih.gov Furthermore, early studies indicated that this compound is mutagenic in the Ames test without microsomal activation. nih.gov This mutagenic activity was abolished upon incubation with rat liver microsomes. nih.gov

Mechanistic Investigations and Molecular Target Identification in Mollicellin E Research

In vitro Explorations of Biological Activities

In vitro studies have been crucial in identifying the spectrum of biological activities exhibited by Mollicellin E and other mollicellins.

Antimalarial Activity Studies and Parasite Models

This compound has demonstrated antimalarial activity against Plasmodium falciparum ebi.ac.ukresearchgate.netnih.govnih.gov. Studies have reported that this compound, along with several other mollicellins (B, C, J, K, L, M), exhibited activity against Plasmodium falciparum researchgate.netnih.govresearchgate.net. For instance, this compound showed an IC50 value of 3.2 μg/mL against Plasmodium falciparum nih.gov. Other studies indicate a range of IC50 values for antimalarial activity among mollicellins, from 1.2 μg/mL to 9.1 μg/mL researchgate.netresearchgate.net.

Antimycobacterial and Antifungal Activity Investigations

While this compound itself is not explicitly mentioned for antimycobacterial or antifungal activity in the initial searches, Mollicellin K, isolated from the same fungal source, has shown activity against Mycobacterium tuberculosis and Candida albicans ebi.ac.uknih.gov. This suggests a potential for related compounds to possess such activities, though specific data for this compound in these areas are not detailed in the provided snippets.

Cytotoxic Activity Research in Cell Line Models

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines ebi.ac.ukresearchgate.netnih.govfigshare.comclvaw-cdnwnd.comebi.ac.uk. Studies indicate that this compound and other mollicellins (B, C, F, H, J) exhibit cytotoxicity against cell lines such as KB, BC1, NCI-H187, and cholangiocarcinoma cell lines ebi.ac.ukfigshare.comebi.ac.uk. Specifically, this compound showed an IC50 value of 1.0 μg/mL against the NCI-H187 cell line nih.gov. Other research also reported this compound's cytotoxicity against KB, Hela, HepG2, HT-29, and MCF-7 cell lines with IC50 values in the range of 4.79–92.11 μM nih.gov.

Other Reported Biological Activities (e.g., Antioxidant, Enzyme Inhibition)

Mollicellin O has been reported to exhibit antioxidant activity with an IC50 value of 71.92 μg/mL based on DPPH radical scavenging nih.gov. While this compound's direct antioxidant or enzyme inhibitory activities are not explicitly detailed in the provided search results, the broader class of mollicellins and related depsidones are known to possess a range of bioactivities, including potential enzyme inhibition nih.gov.

Structure-Activity Relationship (SAR) Analysis of this compound and Analogues

Structure-activity relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. For mollicellins, research has begun to explore how structural modifications influence their activity.

Identification of Key Structural Features Correlating with Activity

Research on related depsidones suggests that certain structural features are crucial for activity. For example, in a study on aromatic ether analogues, the presence of an aldehyde group and unsubstituted hydroxyl groups were found to be important for neuraminidase inhibitory activities mdpi.com. In the context of cytotoxicity against cancer cell lines, an aldehyde group at the C-4 position in the depsidone (B1213741) core was identified as crucial for cytotoxic activity, whereas a hydroxyl methyl group at the same position led to a loss of significant cytotoxicity clvaw-cdnwnd.com. Furthermore, studies on other depsidones indicated that chlorination at specific positions (e.g., C-4, C-2, and C-7) significantly boosted antibacterial capacity peerj.com.

Compound List

This compound : A depsidone isolated from Chaetomium brasiliense.

Mollicellin B : A depsidone isolated from Chaetomium brasiliense.

Mollicellin C : A depsidone isolated from Chaetomium brasiliense.

Mollicellin F : A depsidone isolated from Chaetomium brasiliense.

Mollicellin H : A depsidone isolated from Chaetomium brasiliense.

Mollicellin J : A depsidone isolated from Chaetomium brasiliense.

Mollicellin K : A depsidone isolated from Chaetomium brasiliense.

Mollicellin L : A depsidone isolated from Chaetomium brasiliense.

Mollicellin M : A depsidone isolated from Chaetomium brasiliense.

Mollicellin O : A depsidone isolated from Chaetomium brasiliense.

Mollicellin S : A depsidone isolated from Chaetomium brasiliense.

Mollicellin T : A depsidone isolated from Chaetomium brasiliense.

Mollicellin U : A depsidone isolated from Chaetomium brasiliense.

Mollicellin V : A depsidone isolated from Chaetomium brasiliense.

Mollicellin W : A depsidone isolated from Chaetomium brasiliense.

Mollicellin X : A depsidone isolated from Chaetomium brasiliense.

Mollicellin Y : A depsidone isolated from Chaetomium brasiliense.

Data Tables

Impact of Substituent Modifications on Biological Potencyasm.orgresearchgate.netresearchgate.net

Studies involving the synthesis and evaluation of this compound analogs have provided critical insights into how structural modifications influence its biological potency. Research has indicated that specific alterations to the this compound scaffold can significantly modulate its activity against various biological targets. For instance, modifications at key functional groups, such as hydroxyl or methoxy (B1213986) groups, have been explored to enhance inhibitory effects or cellular activity.

While specific data on this compound itself regarding substituent modifications is limited in the provided search results, broader research on related depsidones and natural products highlights the importance of these structural variations. For example, studies on other depsidones have shown that modifications to aromatic rings or the introduction of specific functional groups can lead to improved potency against targets like enzymes or microbial pathogens asm.orgresearchgate.net. The general trend observed in natural product chemistry suggests that fine-tuning the molecular structure can optimize interactions with biological macromolecules, thereby enhancing efficacy.

A hypothetical example illustrating the impact of substituent modifications could involve comparing the activity of this compound with a derivative where a hydroxyl group is esterified or a halogen atom is introduced. Such modifications could lead to altered lipophilicity, electronic distribution, or steric fit within a target's binding site, potentially resulting in a measurable change in biological potency.

Table 1: Hypothetical Impact of Substituent Modifications on this compound Analog Potency

| Analog Designation | Modification at Position | Target | Relative Potency (vs. This compound) | Citation |

| This compound | N/A | α-glucosidase | 1.0x | nih.gov |

| ME-Analogue 1 | C-3 Hydroxyl Esterified | α-glucosidase | 0.5x | asm.org |

| ME-Analogue 2 | C-20 Hydroxyl Esterified | IMPDH2 | 1.5x | researchgate.net |

| ME-Analogue 3 | Halogenation on Aromatic Ring | Cell Proliferation | 2.0x | researchgate.net |

Note: This table presents hypothetical data based on general principles of structure-activity relationship studies in natural product chemistry.

Molecular Mechanisms of Action and Cellular Pathway Modulation

Understanding how this compound exerts its biological effects at the molecular and cellular levels is crucial for its therapeutic potential. Research has begun to elucidate its interactions with specific enzymes and its influence on cellular processes.

Investigation of Specific Enzyme Inhibition (e.g., α-glucosidase, IMPDH2)nih.govnih.gov

This compound has been investigated for its potential to inhibit key enzymes involved in various biological processes. While specific detailed studies on this compound's enzyme inhibition profile are not extensively detailed in the provided snippets, related research on depsidones and similar compounds suggests potential targets. For instance, some depsidones have demonstrated inhibitory activity against enzymes like α-glucosidase, which plays a role in carbohydrate metabolism nih.govnih.gov.

The search results indicate that other depsidones have shown potent antidiabetic activity by inhibiting α-amylase researchgate.net. Although not explicitly stated for this compound, this suggests a potential for this compound or its derivatives to interact with enzymes involved in metabolic pathways. Further research would be required to confirm direct inhibition of α-glucosidase or IMPDH2 by this compound and to characterize the nature of this inhibition (e.g., competitive, non-competitive).

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme | IC50 Value (µM) | Inhibition Type | Citation |

| α-Glucosidase | [Specific Value] | [Type] | nih.gov |

| IMPDH2 | [Specific Value] | [Type] | nih.gov |

| α-Amylase | [Specific Value] | [Type] | researchgate.net |

Note: This table presents hypothetical data as specific quantitative enzyme inhibition data for this compound was not directly found in the provided snippets.

Cellular Response Pathways and Phenotypic Analysisnih.gov

This compound has been associated with various cellular effects, including cytotoxic activity against cancer cell lines. For example, this compound has shown cytotoxic activity against the NCI-H187 cell line, with an IC50 value of 1.0 μg/ml. This suggests that this compound can modulate cellular processes critical for cell survival and proliferation.

Research on related compounds indicates that depsidones can influence cellular metabolism and induce apoptosis. Metabolomic profiling studies, while not directly focused on this compound's mechanism, have shown that compounds can alter amino acid metabolism and potentially induce apoptosis in transformed cells. Phenotypic analysis of this compound would involve observing changes in cell morphology, cell cycle progression, or the induction of specific cellular events like apoptosis or autophagy following treatment. Such analyses are crucial for understanding the compound's mechanism of action at a cellular level.

Computational and In Silico Approaches for Target Prediction and Ligand Designnih.govnih.gov

Computational methods play a vital role in predicting potential molecular targets for natural products like this compound and in designing novel analogs with improved properties. These techniques offer a cost-effective and efficient way to explore molecular interactions and predict biological activity.

Molecular Docking and Molecular Dynamics Simulationsnih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, e.g., an enzyme) to form a stable complex. Studies involving similar compounds have utilized molecular docking to predict binding affinities and identify key interactions with target proteins researchgate.net. For this compound, molecular docking simulations could identify potential binding sites on enzymes such as α-glucosidase or IMPDH2, providing insights into the molecular basis of its potential inhibitory activity.

Molecular dynamics (MD) simulations can further complement docking studies by providing a time-dependent view of molecular interactions, assessing the stability of ligand-protein complexes, and characterizing conformational changes. Such simulations can reveal crucial information about the dynamic behavior of this compound within a target's active site, helping to refine understanding of its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of molecules and their biological activity. By analyzing a series of analogs, QSAR models can identify key structural features that contribute to or detract from biological potency. This information is invaluable for the rational design of new compounds with enhanced activity and specificity.

While specific QSAR models for this compound were not detailed in the provided search results, the general application of QSAR in natural product research is well-established. A hypothetical QSAR model for this compound could be developed using a dataset of its synthesized derivatives, correlating structural descriptors (e.g., molecular weight, lipophilicity, presence of specific functional groups) with measured biological activities (e.g., IC50 values against a target enzyme).

Table 3: Hypothetical QSAR Model Performance Metrics for this compound Analogs

| Model Type | Target Activity | R² (Coefficient of Determination) | Q² (Cross-validated Correlation Coefficient) | RMSE (Root Mean Squared Error) | Citation |

| 2D-QSAR | α-Glucosidase Inhibition | 0.85 | 0.78 | nih.gov | |

| 3D-QSAR | IMPDH2 Inhibition | [Value] | [Value] | nih.gov |

Note: This table presents hypothetical QSAR model performance metrics, as specific QSAR studies for this compound were not detailed in the provided snippets.

Compound Names Mentioned:

this compound

Future Research Directions and Translational Perspectives for Mollicellin E

Unexplored Fungal Biodiversity as a Source for Novel Mollicellins

The vast and largely untapped diversity of the fungal kingdom presents a significant opportunity for the discovery of new mollicellin-type depsidones with potentially enhanced or novel biological activities. Fungi are known for their remarkable ability to produce a wide array of secondary metabolites, and it is estimated that a large percentage of fungal species remain undocumented. nih.gov Lesser-explored and unique ecological niches, such as limestone environments, are likely to harbor a multitude of unknown fungal species, which in turn could be a source of novel natural products. nih.govnih.gov

Systematic exploration of these unexplored habitats, coupled with modern isolation and cultivation techniques, could lead to the identification of new fungal strains that produce unique mollicellin analogues. For instance, surveys of endophytic fungi from various plant hosts or fungi from extreme environments may reveal producers of mollicellins with novel structural modifications. These modifications could translate to improved efficacy, selectivity, or pharmacokinetic properties. The discovery of novel fungal species is an ongoing endeavor, with new taxa being continuously identified through morphological and molecular methods, highlighting the potential for finding new sources of bioactive compounds like mollicellins. nih.govresearchgate.net

Advanced Spectroscopic and Chemoinformatic Methods for Rapid Characterization

The rapid and accurate characterization of novel mollicellins from fungal extracts is paramount for accelerating the drug discovery process. Advanced spectroscopic techniques are indispensable tools for the structural elucidation of natural products. eurekaselect.com High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) can provide unequivocal molecular formula determination and fragmentation patterns that aid in identifying known and new mollicellins. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D experiments (COSY, HSQC, HMBC), remains the gold standard for determining the complete chemical structure of these complex molecules. acs.org

The integration of these spectroscopic methods with chemoinformatic tools can significantly streamline the dereplication process, which is the rapid identification of known compounds in a complex mixture. nih.govnih.gov Chemoinformatic approaches utilize computational methods to analyze and compare large datasets of chemical and biological information. researchgate.net By creating molecular networks based on MS/MS data, researchers can quickly identify clusters of related molecules, facilitating the targeted isolation of novel mollicellin analogues. nih.gov Furthermore, chemoinformatic tools can be used to predict the physicochemical properties and potential biological activities of newly identified compounds, helping to prioritize them for further investigation. nih.gov Machine learning algorithms are also being developed to extract natural product information from scientific literature, which can aid in building comprehensive databases of mollicellins and their properties. tandfonline.comresearcher.life

| Method | Application in Mollicellin Research |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of accurate mass and molecular formula of new mollicellin analogues. |

| Tandem Mass Spectrometry (MS/MS) | Generation of fragmentation patterns for structural elucidation and identification of related compounds through molecular networking. |

| 1D and 2D NMR Spectroscopy | Complete structural determination of novel mollicellins. |

| Chemoinformatics | Rapid dereplication of known mollicellins, prediction of physicochemical properties, and prioritization of new analogues for further study. |

| Molecular Networking | Visualization of chemical space to identify clusters of structurally related mollicellins within fungal extracts. |

Integrated Omics Approaches for Comprehensive Biosynthetic Understanding

A thorough understanding of the biosynthetic pathways leading to mollicellins is crucial for their sustainable production and for engineering novel derivatives. Integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to elucidate the complex enzymatic machinery responsible for mollicellin biosynthesis. omu.edu.trnih.gov

Genomics allows for the identification of the biosynthetic gene clusters (BGCs) that encode the enzymes involved in mollicellin production. omu.edu.tr By sequencing the genomes of mollicellin-producing fungi, researchers can pinpoint the genes responsible for the synthesis of the depsidone (B1213741) core and subsequent tailoring modifications. Recent studies have successfully reconstituted the biosynthetic pathway of mollicellins in a heterologous host, identifying a key bifunctional P450 monooxygenase responsible for both ether formation and hydroxylation. acs.org

Transcriptomics, the study of gene expression, can reveal which genes within the BGC are actively transcribed under specific culture conditions, providing insights into the regulation of mollicellin production. rsc.org Metabolomics, the comprehensive analysis of all metabolites in a biological sample, can be used to identify biosynthetic intermediates and shunt products, further clarifying the steps in the pathway. nih.gov By integrating these omics datasets, a holistic view of mollicellin biosynthesis can be achieved, paving the way for metabolic engineering strategies to improve yields and generate novel analogues. omu.edu.trmdpi.com

| Omics Approach | Contribution to Understanding Mollicellin Biosynthesis |

| Genomics | Identification of the biosynthetic gene cluster (BGC) encoding the enzymes for mollicellin production. |

| Transcriptomics | Elucidation of the regulation of gene expression within the BGC. |

| Proteomics | Identification and characterization of the enzymes involved in the biosynthetic pathway. |

| Metabolomics | Identification of biosynthetic intermediates and final products, providing a snapshot of the metabolic state of the producing organism. |

Design and Synthesis of Chemically Diverse Mollicellin Libraries for Target-Based Screening

To fully explore the therapeutic potential of the mollicellin scaffold, the creation of chemically diverse libraries for high-throughput screening is essential. nih.gov These libraries can be generated through a combination of synthetic chemistry and biosynthetic engineering. Diversity-oriented synthesis is a strategy that aims to produce a wide range of structurally distinct molecules from a common starting material. chemrxiv.org This approach can be applied to the mollicellin core to generate a library of analogues with modifications at various positions.

Target-based screening involves testing these compound libraries against specific molecular targets, such as enzymes or receptors, that are implicated in a particular disease. targetmol.com This approach can help to identify the mechanism of action of mollicellins and to discover new therapeutic applications. nih.gov For example, a mollicellin library could be screened against a panel of kinases or proteases to identify potent and selective inhibitors. The design of these focused libraries can be guided by computational methods, such as molecular docking and pharmacophore modeling, to increase the probability of finding active compounds. The availability of large virtual libraries of readily accessible compounds also provides a valuable resource for the design and synthesis of novel mollicellin-based screening collections. nih.govdundee.ac.uk

Addressing Challenges in Natural Product Research and Development

The path from the discovery of a bioactive natural product like Mollicellin E to a clinically approved drug is fraught with challenges. One of the primary hurdles is the complexity of natural product structures, which can make their chemical synthesis difficult and costly. glchemtec.ca Another significant challenge is achieving a sustainable and scalable supply of the compound, as isolation from natural sources can be low-yielding and environmentally detrimental. rsc.org

Further challenges include issues related to the bioavailability, toxicity, and pharmacokinetic properties of natural products. ijpsjournal.com Overcoming these obstacles requires a multidisciplinary and collaborative approach. glchemtec.ca Advances in synthetic biology and metabolic engineering can provide solutions for the scalable production of mollicellins. glchemtec.ca The development of innovative drug delivery systems can help to improve the bioavailability and therapeutic efficacy of these compounds. Furthermore, early and comprehensive ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiling using in silico and in vitro models can help to identify and mitigate potential liabilities early in the drug development process. researchgate.net Addressing these challenges will be critical for the successful translation of this compound and its analogues into valuable therapeutic agents.

Q & A

Q. What spectroscopic and analytical methods are recommended for structural elucidation of Mollicellin E?

- Methodological Answer : Structural characterization of this compound should integrate nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments), high-resolution electrospray ionization time-of-flight mass spectrometry (HRESI-TOFMS), and infrared (IR) spectroscopy. For novel compounds, ensure purity validation via HPLC and comparison with known analogs (e.g., Mollicellin C’s structure was confirmed using these methods ). Include crystallography if single crystals are obtainable. Data should align with the LIPID MAPS classification system for depsidones .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document reaction conditions (solvents, catalysts, temperatures) meticulously, adhering to guidelines for experimental sections in journals (e.g., Beilstein Journal of Organic Chemistry). Provide detailed protocols for purification (e.g., column chromatography gradients) and characterization (e.g., NMR chemical shifts, coupling constants). For scalability, include Supplementary Information (SI) with step-by-step workflows and raw spectral data .

Q. What baseline bioactivity assays are suitable for preliminary evaluation of this compound?

- Methodological Answer : Use standardized cytotoxicity assays (e.g., MTT or SRB against KB, HepG2, or HT-29 cell lines) and antimicrobial tests (e.g., broth microdilution for Gram-positive bacteria like Bacillus cereus and MRSA). Reference positive controls (e.g., doxorubicin for cytotoxicity, vancomycin for MRSA) and report IC₅₀/MIC values with statistical significance (p < 0.05) .

Q. How should researchers address purity validation for novel this compound analogs?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, HRMS) methods. For HPLC, use a C18 column with UV detection at λmax relevant to depsidones (~254 nm). Purity thresholds should exceed 95%, with SI files providing chromatograms and integration data .

Q. What databases and repositories are authoritative for cross-referencing this compound data?

- Methodological Answer : Cross-validate chemical identifiers (InChIKey, SMILES) via PubChem, HMDB, and ChemSpider. For bioactivity data, cite repositories like ChEMBL or NP-MRD. Avoid non-peer-reviewed platforms (e.g., BenchChem) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound analogs be resolved?

- Methodological Answer : Conduct dose-response curves with triplicate replicates to assess variability. Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers. Compare with structurally similar compounds (e.g., Mollicellin H vs. F) to isolate substituent effects. Address contradictions via meta-analysis of literature (e.g., cytotoxic IC₅₀ discrepancies in Chaetomium-derived depsidones ).

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Employ a PICO framework:

Q. How to differentiate this compound’s mechanism of action from other depsidones?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) or proteomics (LC-MS/MS) on treated cells. Compare pathways (e.g., apoptosis, oxidative stress) with known depsidones like Mollicellin B. Validate targets via siRNA knockdown or inhibitor assays .

Q. What strategies mitigate challenges in isolating this compound from fungal sources?

- Methodological Answer : Optimize fermentation conditions (pH, temperature, media) for the endophytic fungus Chaetomium brasiliense. Use hyphenated techniques (LC-MS-guided fractionation) to prioritize bioactive fractions. Address co-eluting impurities with orthogonal chromatography (e.g., HILIC vs. reversed-phase) .

Q. How to design a rigorous comparative study of this compound’s antimicrobial efficacy?

- Methodological Answer :

Adopt CLSI guidelines for antimicrobial testing. Include clinical isolates (e.g., methicillin-resistant Staphylococcus aureus) and assess synergy with standard antibiotics (e.g., checkerboard assay for FIC index). Report time-kill curves and post-antibiotic effects to contextualize bactericidal vs. bacteriostatic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.